molecular formula C6H10N2O2 B1585601 1,5,5-Trimethylhydantoin CAS No. 6851-81-6

1,5,5-Trimethylhydantoin

Cat. No. B1585601
Key on ui cas rn: 6851-81-6
M. Wt: 142.16 g/mol
InChI Key: ZNYIPTYJBRGSSL-UHFFFAOYSA-N
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Patent
US06031103

Procedure details

A suspension of 21.3 g of 1,5,5-trimethylhydantoin, 5.86 g of paraformaldehyde and 34 ml of hydrogen bromide in acetic acid (33%) was heated to 80° for 2 hrs., again treated with 7.9 ml of hydrogen bromide in acetic acid and heated for a further 2.5 hrs. The solution was cooled to 0°, diluted with 100 ml of methylene chloride and subsequently treated at 0° with 100 ml of ice-cold water. The methylene chloride phase was washed with water, dried and concentrated. The residue was crystallized from t-butyl methyl ether/hexane and the crystallizate was dried, there being obtained 30.9 g (88%) of pure 3-bromomethyl-1,5,5-trimethylhydantoin, m.p. 86-88°. IR (KBr): 1780s and 1732s (C=O).
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:8]([CH3:10])([CH3:9])[C:6](=O)[NH:5][C:3]1=[O:4].[CH2:11]=[O:12].[BrH:13]>C(O)(=O)C.C(Cl)Cl>[Br:13][CH2:6][N:5]1[C:11](=[O:12])[C:8]([CH3:10])([CH3:9])[N:2]([CH3:1])[C:3]1=[O:4]

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
CN1C(=O)NC(=O)C1(C)C
Name
Quantity
5.86 g
Type
reactant
Smiles
C=O
Name
Quantity
34 mL
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7.9 mL
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 80° for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heated for a further 2.5 hrs
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0°
WASH
Type
WASH
Details
The methylene chloride phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from t-butyl methyl ether/hexane
CUSTOM
Type
CUSTOM
Details
the crystallizate was dried

Outcomes

Product
Name
Type
product
Smiles
BrCN1C(N(C(C1=O)(C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.9 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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